molecular formula C18H22N4O2 B2670229 N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide CAS No. 1436158-61-0

N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide

Cat. No. B2670229
M. Wt: 326.4
InChI Key: APDJHLKGCFHVJS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Binding Affinity for CB1 Cannabinoid Receptor

A study by Tobiishi et al. (2007) focused on the synthesis of methoxy and fluorine analogs of N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide, aiming to develop tracers for medical imaging through positron emission tomography (PET). These analogs were designed based on the 1,5-diarylpyrazole core template, exhibiting comparable affinities to the CB1 reference antagonist SR141716, suggesting their potential for biological imaging studies of the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).

Cytotoxicity of Pyrazole Derivatives

Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The study indicates the potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).

Structural and Thermo-Optical Studies

Kumara et al. (2018) synthesized a novel pyrazole derivative and conducted detailed structural characterization along with thermo-optical studies. Their findings provide insights into the compound's thermal stability and non-linear optical properties, which could have implications for its application in materials science (Kumara et al., 2018).

Allosteric Modulation of the mGluR5 Receptor

Research by Paulis et al. (2006) explored the substituent effects of N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide derivatives on the modulation of the metabotropic glutamate-5 receptor in rat cortical astrocytes. The study highlights the compound's potential in understanding the structural requirements for potentiation of glutamate-induced calcium release, offering a pathway for the development of novel therapeutic agents (de Paulis et al., 2006).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-4-13(5-2)22-11-10-15(21-22)18(23)20-16(12-19)14-8-6-7-9-17(14)24-3/h6-11,13,16H,4-5H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDJHLKGCFHVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C=CC(=N1)C(=O)NC(C#N)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide

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